4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol
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Description
The compound is a type of polyphenol, which are a class of chemicals found naturally in certain plants. Polyphenols are characterized by the presence of multiple phenol units. Phenols are compounds that have a hydroxyl (-OH) group bonded directly to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves multiple interconnected phenyl groups (rings of carbon atoms) with hydroxyl groups attached. The ‘propan-2-yl’ part suggests the presence of a three-carbon chain branching off the main structure .Chemical Reactions Analysis
As a polyphenol, this compound would likely participate in reactions characteristic of phenols and hydrocarbons. This could include electrophilic aromatic substitution reactions, oxidation reactions, and possibly reactions at the carbon chain .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a polyphenol, we might expect this compound to have relatively high stability and to be solid at room temperature. It might also have a relatively high melting point for an organic compound .Safety And Hazards
Future Directions
Future research on this compound could involve exploring its potential uses. For example, if it has antioxidant properties, it could be studied for use in health supplements or in the food industry. Alternatively, its properties could make it useful in materials science or other industrial applications .
properties
CAS RN |
126531-39-3 |
---|---|
Product Name |
4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol |
Molecular Formula |
C27H24O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[4-[2-[4-(4-hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol |
InChI |
InChI=1S/C27H24O2/c1-27(2,23-11-3-19(4-12-23)21-7-15-25(28)16-8-21)24-13-5-20(6-14-24)22-9-17-26(29)18-10-22/h3-18,28-29H,1-2H3 |
InChI Key |
GUACNBKPLOQHJX-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)C4=CC=C(C=C4)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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